molecular formula C8H9NaO2S B1324557 Sodium 3,4-dimethylbenzene-1-sulfinate

Sodium 3,4-dimethylbenzene-1-sulfinate

Cat. No.: B1324557
M. Wt: 192.21 g/mol
InChI Key: ZNWJXJSZYBZSMD-UHFFFAOYSA-M
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Description

Sodium 3,4-dimethylbenzene-1-sulfinate (CAS 1276647-94-9) is a high-purity, bench-stable solid organosulfur compound with the molecular formula C8H9NaO2S and a molecular weight of 192.21. It is a valuable and versatile building block in modern organic synthesis, particularly for the construction of sulfur-containing compounds essential in pharmaceutical and materials research . This reagent acts as a versatile precursor for sulfonyl, sulfenyl, and sulfinyl groups, enabling a wide range of S–S, N–S, and C–S bond-forming reactions . Its key research value lies in its application as a sulfonylating agent for the efficient synthesis of sulfonamides, sulfides, and various sulfones, including vinyl sulfones, allylic sulfones, and β-keto sulfones . Furthermore, it serves as a robust precursor for sulfonyl radicals, facilitating advanced synthetic methodologies such as sulfonyl radical-triggered ring-closing sulfonylation, multicomponent reactions, and site-selective C–H sulfonylation . Its compatibility with emerging sustainable methods, including photoredox catalysis and electrochemical synthesis, makes it a contemporary choice for developing novel synthetic routes . Compared to traditional sulfonyl chlorides, sodium sulfinate salts are generally odorless, moisture-insensitive, easy-to-handle, and offer superior stability, simplifying laboratory operations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;3,4-dimethylbenzenesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-6-3-4-8(11(9)10)5-7(6)2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

ZNWJXJSZYBZSMD-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)[O-])C.[Na+]

Origin of Product

United States

Scientific Research Applications

Surfactant and Cleaning Agents

Sodium 3,4-dimethylbenzene-1-sulfinate is widely used as a surfactant in household and industrial cleaning products. Its properties allow it to act as a hydrotrope , which enhances the solubility of hydrophobic compounds in aqueous solutions. This makes it particularly valuable in formulations for:

  • Heavy-duty detergents
  • Dishwashing liquids
  • Surface cleaners
  • Personal care products (e.g., shampoos and conditioners)

Pharmaceuticals

In the pharmaceutical industry, sodium 3,4-dimethylbenzene-1-sulfinate serves as a solubilizer and stabilizer for various drug formulations. Its ability to enhance the solubility of poorly soluble drugs makes it an essential ingredient in:

  • Injectable medications
  • Topical formulations

Textile and Paper Industries

The compound is utilized in textile processing and paper production due to its properties as a dispersant and emulsifier. It aids in:

  • Dyeing processes : Enhancing the uptake of dyes on fabrics.
  • Pulping processes : Extracting pentosans and lignin from wood, improving the quality of paper products.

Electroplating and Metalworking

Sodium 3,4-dimethylbenzene-1-sulfinate is employed in electroplating processes as a wetting agent, facilitating the even distribution of metal coatings on surfaces. Additionally, it finds use in metalworking fluids where it helps reduce friction and improve lubrication.

Case Study 1: Detergent Formulation

A study evaluated the effectiveness of sodium 3,4-dimethylbenzene-1-sulfinate as a hydrotrope in liquid detergent formulations. Results indicated that incorporating this compound significantly improved the cleaning efficiency of the product by enhancing the solubilization of grease and oil stains.

Case Study 2: Pharmaceutical Stability

Research conducted on the stability of drug formulations containing sodium 3,4-dimethylbenzene-1-sulfinate demonstrated that it effectively maintained the integrity of active pharmaceutical ingredients during storage conditions, thereby extending shelf life.

Comparative Table of Applications

IndustryApplicationBenefits
Cleaning ProductsSurfactantEnhances solubility and cleaning power
PharmaceuticalsSolubilizerImproves drug bioavailability
TextileDyeing agentIncreases dye uptake
PaperPulping aidEnhances extraction efficiency
ElectroplatingWetting agentEnsures uniform metal coatings

Preparation Methods

Reaction with Sulfur Dioxide and Oxidants

This method involves the sulfonation of 3,4-dimethylbenzene (xylene derivative) using sulfur dioxide (SO₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaClO). The reaction typically proceeds as follows:

  • Sulfonation :

    • A mixture of 3,4-dimethylbenzene and SO₂ is treated with the oxidizing agent.
    • The reaction is carried out under controlled temperatures (typically 50–70 °C) to form the intermediate sulfinic acid.
  • Neutralization :

    • The intermediate sulfinic acid is neutralized with sodium hydroxide (NaOH) to yield sodium 3,4-dimethylbenzene-1-sulfinate.

Key Factors :

  • Temperature control is critical to prevent overoxidation.
  • The choice of oxidant affects the yield and purity of the product.

Preparation from 3,4-Dimethylbenzenesulfonyl Chloride

Reaction with Sodium Sulfite

Another common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with sodium sulfite (Na₂SO₃) in an aqueous medium:

  • Reaction Setup :

    • Dissolve sodium sulfite in water and heat to approximately 70–80 °C.
    • Add 3,4-dimethylbenzenesulfonyl chloride slowly to the solution under stirring.
  • Product Formation :

    • The reaction leads to the formation of sodium 3,4-dimethylbenzene-1-sulfinate as a white solid precipitate.

Advantages :

  • High yield due to stoichiometric conversion.
  • Relatively mild reaction conditions.

Preparation via Friedel–Crafts-Type Sulfination

Using DABSO and Catalysts

This method employs DABSO (DABCO·SO₂ complex) as a source of sulfur dioxide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃):

  • Electrophilic Aromatic Substitution :

    • The aromatic compound (3,4-dimethylbenzene) reacts with DABSO under catalytic conditions.
    • The reaction proceeds via an electrophilic substitution mechanism to introduce the sulfinic acid group.
  • Neutralization :

    • The resulting sulfinic acid is neutralized with NaOH to form sodium 3,4-dimethylbenzene-1-sulfinate.

Mechanistic Insights :

  • This method allows for selective functionalization and avoids overreaction.
  • Electron-donating groups on the aromatic ring enhance reactivity.

General Reaction Parameters

Parameter Value/Condition
Temperature 50–80 °C
Solvent Water or organic solvents like acetone
Reaction Time Typically 2–4 hours
pH Control Neutralized to pH ~7–8

Notes on Purification

  • The crude product can be purified by recrystallization from water or ethanol.
  • Elemental analysis and spectroscopic methods (e.g., NMR, IR) are used to confirm product identity and purity.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
SO₂ + Oxidants Moderate Simple setup Requires careful temperature control
Sulfonyl Chloride + Na₂SO₃ High High yield, mild conditions Requires sulfonyl chloride precursor
Friedel–Crafts-Type Sulfination Moderate Selective functionalization Requires specialized reagents like DABSO

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Sodium 3,4-dimethylbenzene-1-sulfinate, and how are purity and yield optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 3,4-dimethylbenzene derivatives using chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key parameters for optimization include reaction temperature (40–60°C), stoichiometric ratios (1:1.2 for substrate to sulfonating agent), and purification via recrystallization in ethanol/water mixtures. Purity is validated by HPLC (C18 column, mobile phase: methanol/buffer pH 4.6 [similar to ]) and NMR (δ 2.2–2.5 ppm for methyl groups). Yield improvements focus on minimizing hydrolysis byproducts through controlled pH and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing Sodium 3,4-dimethylbenzene-1-sulfinate, and how are they validated?

  • Methodological Answer :

  • HPLC : Employ ion-pair chromatography with sodium 1-octanesulfonate-based buffer (pH 4.6) and methanol (65:35) to enhance retention and resolution .
  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.1–7.4 ppm). Cross-validate with FT-IR for sulfonate stretching bands (~1180 cm1^{-1}).
  • Validation : Compare retention times and spectral data against certified reference materials (CRMs) and spike recovery tests (95–105% recovery for HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for Sodium 3,4-dimethylbenzene-1-sulfinate?

  • Methodological Answer : Contradictions often arise from residual solvents, byproducts, or tautomeric forms. Strategies include:

  • Multi-Technique Cross-Validation : Combine 1^1H-13^13C HSQC NMR to assign ambiguous peaks and LC-MS to detect low-concentration impurities.
  • Controlled Degradation Studies : Expose the compound to heat/light and monitor degradation pathways via kinetic modeling (e.g., Arrhenius plots for stability).
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What experimental factors influence the stability of Sodium 3,4-dimethylbenzene-1-sulfinate in aqueous buffers, and how can degradation be mitigated?

  • Methodological Answer : Stability is pH-dependent, with optimal storage at pH 4–6 (buffered with sodium acetate/acetic acid). Degradation mechanisms include hydrolysis of the sulfonate group, accelerated by alkaline conditions (pH >8) or elevated temperatures (>40°C). Mitigation strategies:

  • Lyophilization : Store as a lyophilized powder under nitrogen.
  • Additive Screening : Include antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to suppress metal-catalyzed oxidation.
  • Real-Time Stability Monitoring : Use UPLC-PDA at 254 nm to track degradation kinetics under stress conditions .

Q. How can reaction conditions be optimized when using Sodium 3,4-dimethylbenzene-1-sulfinate as a sulfonating agent in heterocyclic synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions. Balance with dichloromethane for controlled reactivity.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions.
  • Byproduct Analysis : Use GC-MS or 19^19F NMR (if fluorinated substrates) to identify and quantify intermediates.
  • Example Protocol : React with 2-chloropyridine (1:1.5 molar ratio) at 80°C for 6 hours, yielding 85% sulfonated product (confirmed by 1^1H NMR) .

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